![molecular formula C20H21N3O4 B2383670 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 941941-30-6](/img/structure/B2383670.png)
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
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Overview
Description
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA was initially identified as a potent activator of the innate immune system, specifically the production of interferon-alpha (IFN-α), which has anti-tumor properties.
Scientific Research Applications
- This compound exhibits potent anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. It may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth .
- N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide has demonstrated antibacterial and antifungal properties. It could be a potential candidate for developing novel antimicrobial agents .
- Inflammation plays a crucial role in various diseases. This compound may modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel disease, and neuroinflammation .
- Researchers have investigated its impact on the immune system. It could potentially regulate immune responses, making it valuable in autoimmune disorders or immunotherapy .
- N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide may act as an NF-κB inhibitor. NF-κB plays a role in cancer progression, inflammation, and immune responses .
Anticancer Properties
Antibacterial and Antifungal Activity
Anti-Inflammatory Effects
Immunomodulation
NF-κB Inhibition
Metabolic and Immunological Diseases
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of major human neurotransmitters like dopamine . They interact with various receptors in the body, influencing a range of biological processes .
Mode of Action
For instance, DMPEA, a compound with a similar structure, replaces the 3- and 4-position hydroxy groups of dopamine with methoxy groups . This alteration could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
For instance, DMPEA, a compound with a similar structure, has some activity as a monoamine oxidase inhibitor , which could potentially affect various biochemical pathways related to neurotransmitter metabolism.
Result of Action
For instance, DMPEA, a compound with a similar structure, has some activity as a monoamine oxidase inhibitor , which could potentially result in various molecular and cellular effects.
properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-5-6-14(13(2)7-12)10-18(24)21-20-23-22-19(27-20)15-8-16(25-3)11-17(9-15)26-4/h5-9,11H,10H2,1-4H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUDXUXKUKREOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
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